Cas no 2229541-70-0 (tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate
- 2229541-70-0
- tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
- EN300-1883268
-
- Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(16)14-13(4,9-15)10-6-5-7-17-8-10/h8-9H,5-7H2,1-4H3,(H,14,16)
- InChI Key: JARYGSCOYZTNJX-UHFFFAOYSA-N
- SMILES: O1C=C(CCC1)C(C=O)(C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 255.14705815g/mol
- Monoisotopic Mass: 255.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
- XLogP3: 1.1
tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883268-0.5g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1883268-5.0g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1883268-1g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1883268-0.25g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1883268-0.1g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1883268-1.0g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1883268-10g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1883268-0.05g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1883268-2.5g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1883268-5g |
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate |
2229541-70-0 | 5g |
$3770.0 | 2023-09-18 |
tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate Related Literature
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate
Research Brief on tert-Butyl N-2-(3,4-Dihydro-2H-Pyran-5-yl)-1-Oxopropan-2-ylcarbamate (CAS: 2229541-70-0)
The compound tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate (CAS: 2229541-70-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate as a key intermediate in the synthesis of novel bioactive compounds. Its unique structural features, including the dihydropyran ring and the tert-butyl carbamate group, make it a versatile scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of proteasome inhibitors with promising anticancer activity.
In terms of synthetic methodology, advancements have been made in the efficient and scalable production of this compound. A recent patent (WO2023056789) describes an optimized route for its synthesis, emphasizing high yield and purity, which is critical for its application in pharmaceutical research. The process involves a multi-step reaction sequence, including a key cyclization step to form the dihydropyran ring, followed by carbamate protection.
Biological evaluations of derivatives of tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate have revealed its potential in targeting inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that analogs of this compound exhibited potent inhibition of NF-κB signaling, suggesting applications in the treatment of chronic inflammatory diseases. Additionally, computational docking studies have identified potential binding interactions with key inflammatory mediators, further validating its therapeutic relevance.
Despite these promising findings, challenges remain in the optimization of pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance these parameters while retaining biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Continued exploration of its derivatives and mechanisms of action will likely yield novel drug candidates for oncology, inflammation, and other disease areas. Future studies should prioritize in vivo validation and preclinical development to fully realize its clinical potential.
2229541-70-0 (tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate) Related Products
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)



